3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound . It is a benzothiophene , which is a type of heterocyclic sulfur compound . The molecular formula of this compound is C9H6FNO2S and its molecular weight is 211.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiophene core, which is a five-membered ring made up of one sulfur atom . It also contains an amino group (NH2) and a carboxylic acid group (COOH), which are attached to the benzothiophene core .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Various methods have been developed for synthesizing benzo[b]thiophene derivatives. One approach involves the cyclization of halogenophenylthio acetone, yielding different halogeno-3-methylbenzo[b]thiophens, including derivatives of 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid (Chapman, Clarke, & Sawhney, 1968).
- Electrosynthesis : Anodic fluorination of benzo[b]thiophene derivatives can be utilized for the synthesis of fluorinated benzo[b]thiophene derivatives, including 3-amino-2-fluorobenzo[b]thiophene, highlighting a potential pathway for the synthesis of related compounds (Yin, Inagi, & Fuchigami, 2011).
Pharmaceutical and Medicinal Research
- Anti-Inflammatory Applications : 5-Aminobenzo[b]thiophene-2-carboxylic acid derivatives have demonstrated potent anti-inflammatory activity. This suggests possible anti-inflammatory applications for related compounds like this compound (Radwan, Shehab, & El-Shenawy, 2009).
Material Science and Industrial Applications
- Dye Synthesis : Benzo[b]thiophene derivatives have been used in the synthesis of azo dyes, which could suggest a potential application for this compound in dye production (Sabnis & Rangnekar, 1989).
Mechanism of Action
Target of Action
The primary targets of 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as aromatic anilides
Mode of Action
It is known that aromatic anilides, the class of compounds to which it belongs, generally interact with their targets through non-covalent interactions such as hydrogen bonding and pi-stacking .
Biochemical Pathways
Thiophene derivatives, a group that includes this compound, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular properties, such as its molecular weight of 21121 and its topological polar surface area of 916 , suggest that it may have good bioavailability.
Result of Action
It has been observed that the addition of certain ions to a similar compound resulted in changes in fluorescence emission intensity , suggesting that this compound may also exhibit fluorescence properties that could be used to track its interactions within cells.
Action Environment
It is known that the efficacy and stability of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Properties
IUPAC Name |
3-amino-7-fluoro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETLINNQLKWVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.